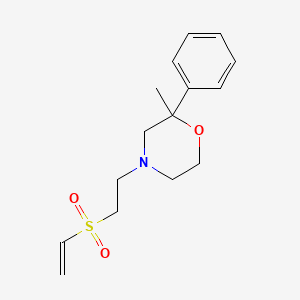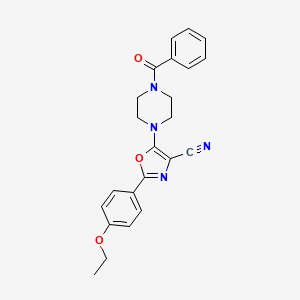
N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders.
Mécanisme D'action
N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide selectively blocks the adenosine A1 receptor, which is widely distributed in the brain, heart, and other organs. Adenosine A1 receptor activation has been shown to have various physiological effects, including reducing heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, this compound can modulate these effects and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce infarct size in the heart and brain, decrease neuronal damage in Parkinson's disease models, and reduce pain sensitivity in animal models of chronic pain. This compound has also been shown to have anti-inflammatory effects in animal models of arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide has several advantages as a research tool. It is a highly selective antagonist of the adenosine A1 receptor, which allows for specific modulation of this receptor without affecting other adenosine receptors. This compound is also stable and easy to use in laboratory experiments. However, one limitation of this compound is its low solubility, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide. One area of interest is its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders. Another area of interest is the development of new analogs of this compound with improved pharmacological properties, such as increased solubility and potency. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of this compound on adenosine A1 receptors and its downstream effects on physiological processes.
Méthodes De Synthèse
N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide can be synthesized through a multi-step process starting from cycloheptanone and 3,3-diphenylpropylamine. The key step involves the reaction between the amine and oxalyl chloride to form the oxalamide. The final product is obtained through cyclization of the oxalamide with phosphorus oxychloride.
Applications De Recherche Scientifique
N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to be effective in reducing myocardial infarction, cerebral ischemia, and arrhythmias in animal models. This compound has also been studied for its potential therapeutic applications in Parkinson's disease, epilepsy, and pain management.
Propriétés
IUPAC Name |
N'-cycloheptyl-N-(3,3-diphenylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c27-23(24(28)26-21-15-9-1-2-10-16-21)25-18-17-22(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,21-22H,1-2,9-10,15-18H2,(H,25,27)(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOYOSNCQVJDHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


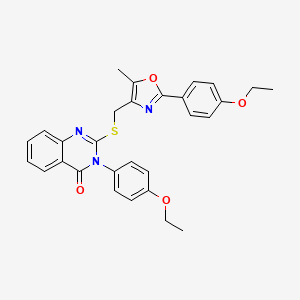

![(Z)-methyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2402819.png)
![3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2402822.png)
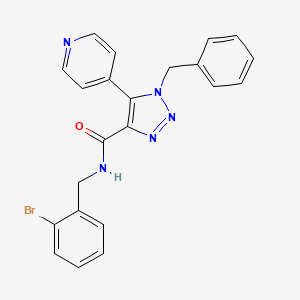
![2-(4-Methylphenyl)sulfonyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B2402824.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-pentanamidobenzofuran-2-carboxamide](/img/structure/B2402828.png)


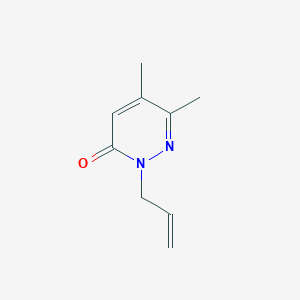
![N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402834.png)
